(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16609898
InChI: InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3;
SMILES:
Molecular Formula: C13H21Cl2NO
Molecular Weight: 287.27 g/mol

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride

CAS No.:

Cat. No.: VC16609898

Molecular Formula: C13H21Cl2NO

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride -

Specification

Molecular Formula C13H21Cl2NO
Molecular Weight 287.27 g/mol
IUPAC Name (1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride
Standard InChI InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3;
Standard InChI Key YZHVQDVGTAELNB-ZAFZZGBMSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl
Canonical SMILES CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

The molecular formula of (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride is C₁₃H₂₁Cl₂NO, with a molecular weight of 287.27 g/mol (non-deuterated form: 278.22 g/mol) . Deuterium atoms replace nine hydrogens at the tert-butylamino group: six at the methyl groups (CD₃) and three at the central carbon (CD) . This isotopic labeling is reflected in the IUPAC name:
(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol hydrochloride.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number102141-11-7, 357637-16-2
Molecular FormulaC₁₃H₂₁Cl₂NO
Molecular Weight287.27 g/mol
Deuterium Substitution9 positions (CD₃ and CD groups)
Purity>95% (HPLC)

The canonical SMILES string (CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl) and isomeric SMILES ([2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl) highlight the stereochemistry and deuterium placement .

Spectroscopic and Chromatographic Characterization

The compound’s InChIKey (YZHVQDVGTAELNB-ZAFZZGBMSA-N) facilitates database interoperability. In mass spectrometry, the deuterium-labeled structure produces a distinct mass shift (+9 Da) compared to non-deuterated erythrohydrobupropion, enabling unambiguous identification in biological matrices . Chromatographic methods (e.g., LC-MS) utilize this mass difference to achieve baseline separation, with retention times varying by <0.2 minutes under reverse-phase conditions .

Synthesis and Isotopic Incorporation

Synthetic Pathway

The synthesis begins with bupropion hydrochloride, which undergoes reductive amination using sodium cyanoborodeuteride (NaBD₃CN) to introduce deuterium at the tert-butylamino group. Subsequent purification via preparative HPLC yields the (1S,2R)-erythro diastereomer with >99% enantiomeric excess . Critical steps include:

  • Deuterium Exchange: Reaction with D₂O under acidic conditions replaces exchangeable hydrogens.

  • Stereochemical Control: Chiral resolution using tartaric acid derivatives ensures the desired (1S,2R) configuration .

Pharmacological Relevance

Role in Bupropion Metabolism

Bupropion is metabolized by cytochrome P450 2B6 (CYP2B6) into three active metabolites:

  • Hydroxybupropion (major metabolite, 50% AUC)

  • Threohydrobupropion (20% AUC)

  • Erythrohydrobupropion (10% AUC) .

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride mirrors the pharmacokinetic behavior of endogenous erythrohydrobupropion but avoids isotopic interference in assays . In vitro studies demonstrate comparable inhibition of dopamine (IC₅₀ = 1.2 µM) and norepinephrine (IC₅₀ = 0.8 µM) reuptake to the non-deuterated form.

Analytical Applications

Quantitative Mass Spectrometry

In LC-MS/MS assays, the deuterated internal standard corrects for matrix effects and ion suppression. A typical calibration curve spans 1–500 ng/mL (r² > 0.998), with inter-day precision <8% RSD . Sample preparation involves protein precipitation with acetonitrile (1:3 v/v), followed by centrifugation and supernatant dilution .

Table 2: Analytical Performance Metrics

ParameterValueSource
Linear Range1–500 ng/mL
LOD0.3 ng/mL
LOQ1.0 ng/mL
Recovery Rate92–105%

Forensic Toxicology

The compound aids in postmortem redistribution studies, where bupropion concentrations in brain tissue (3–15 µg/g) exceed plasma levels by 8–12 fold . Deuterated standards are essential for distinguishing endogenous bupropion from exogenous contamination in hair analysis .

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